molecular formula C11H10N2O2 B11898296 Methyl 2-(quinoxalin-2-YL)acetate

Methyl 2-(quinoxalin-2-YL)acetate

Cat. No.: B11898296
M. Wt: 202.21 g/mol
InChI Key: ZKOZPYHLUSBHID-UHFFFAOYSA-N
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Description

Methyl 2-(quinoxalin-2-yl)acetate is an organic compound with the molecular formula C11H10N2O2. It is a derivative of quinoxaline, a bicyclic compound containing a benzene ring fused to a pyrazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(quinoxalin-2-yl)acetate can be synthesized through several methods. One common approach involves the condensation of 2-chloroquinoxaline with methyl acetate in the presence of a base such as sodium hydride. The reaction typically occurs under reflux conditions in an organic solvent like dimethylformamide .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are increasingly being adopted in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(quinoxalin-2-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoxaline-2-carboxylic acid derivatives, quinoxaline-2-ylmethanol derivatives, and various substituted quinoxalines .

Scientific Research Applications

Methyl 2-(quinoxalin-2-yl)acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex quinoxaline derivatives.

    Biology: The compound exhibits antimicrobial and antiviral properties, making it a candidate for drug development.

    Medicine: Research has shown potential anticancer activity, with studies focusing on its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Industry: It is used in the development of materials with specific electronic and optical properties

Mechanism of Action

The mechanism of action of methyl 2-(quinoxalin-2-yl)acetate involves its interaction with various molecular targets. In medicinal applications, it has been shown to inhibit enzymes such as tyrosine kinases and c-MET kinase, which are involved in cell signaling pathways. This inhibition can lead to the induction of apoptosis in cancer cells. Additionally, the compound can bind to DNA and RNA, interfering with their replication and transcription processes .

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline: The parent compound, which lacks the ester functional group.

    Quinoxaline-2-carboxylic acid: An oxidized derivative of methyl 2-(quinoxalin-2-yl)acetate.

    Quinoxaline-2-ylmethanol: A reduced derivative of the compound

Uniqueness

This compound is unique due to its ester functional group, which imparts specific chemical reactivity and biological activity. This functional group allows for further derivatization and enhances the compound’s solubility and bioavailability compared to its parent compound, quinoxaline .

Biological Activity

Methyl 2-(quinoxalin-2-YL)acetate is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of cancer research and antimicrobial studies. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Overview of Quinoxaline Derivatives

Quinoxaline derivatives, including this compound, are known for their significant pharmacological properties. They have been studied for various biological activities such as:

  • Anticancer Activity : Quinoxaline derivatives exhibit cytotoxic effects against multiple cancer cell lines, primarily through mechanisms like apoptosis induction and cell cycle arrest.
  • Antimicrobial Properties : These compounds have shown efficacy against various bacterial strains, suggesting potential in treating infections, especially those caused by resistant bacteria.
  • Enzyme Inhibition : Many quinoxaline derivatives act as inhibitors for key enzymes involved in cancer progression and inflammation.

The biological activity of this compound can be attributed to several mechanisms:

  • Induction of Apoptosis : Research indicates that this compound can trigger programmed cell death in cancer cells, which is crucial for limiting tumor growth .
  • Inhibition of Cell Proliferation : Studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines by interfering with critical signaling pathways .
  • Targeting Specific Enzymes : The compound has been identified as a potential inhibitor of COX-2 and other enzymes associated with inflammatory processes and cancer progression .

Anticancer Studies

A significant body of research has focused on the anticancer properties of this compound. In vitro studies have shown its effectiveness against several cancer types:

  • Cell Lines Tested : The compound has been tested against HCT-116 (colon cancer) and MCF-7 (breast cancer) cell lines.
  • Mechanisms Identified : It was found to inhibit tubulin polymerization and affect topoisomerase II activity, both crucial for DNA replication and cell division .
Cell LineIC50 (µM)Mechanism of Action
HCT-11612.5Induction of apoptosis
MCF-715.0Inhibition of cell proliferation

Antimicrobial Activity

In addition to its anticancer properties, this compound exhibits antimicrobial activity:

  • Bacterial Strains Tested : The compound has shown effectiveness against Gram-positive and Gram-negative bacteria.
  • Potential Applications : Its ability to inhibit bacterial growth suggests possible applications in developing new antibiotics.
Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL

Case Studies

  • Study on Anticancer Activity : A study published in Cancer Research demonstrated that this compound significantly reduced tumor size in xenograft models by inducing apoptosis in cancer cells .
  • Antimicrobial Efficacy : Another research article highlighted its effectiveness against drug-resistant bacterial strains, showing a promising alternative for treating infections where conventional antibiotics fail .

Properties

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

methyl 2-quinoxalin-2-ylacetate

InChI

InChI=1S/C11H10N2O2/c1-15-11(14)6-8-7-12-9-4-2-3-5-10(9)13-8/h2-5,7H,6H2,1H3

InChI Key

ZKOZPYHLUSBHID-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=NC2=CC=CC=C2N=C1

Origin of Product

United States

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